molecular formula C23H28N2O3 B133282 Bopindolol CAS No. 62658-63-3

Bopindolol

Cat. No. B133282
CAS RN: 62658-63-3
M. Wt: 380.5 g/mol
InChI Key: UUOJIACWOAYWEZ-UHFFFAOYSA-N
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Description

Bopindolol is a nonselective beta-adrenoceptor antagonist with partial agonist activity, which is used in the treatment of hypertension and other cardiovascular conditions. It has been shown to have a long duration of action, allowing for once-daily dosing, which may improve patient adherence to therapy . This compound has been compared favorably with other beta-blockers such as propranolol, metoprolol, atenolol, and pindolol, and has been found to be effective in reducing symptoms in patients with angina pectoris, anxiety, and essential tremor .

Synthesis Analysis

The synthesis of this compound involves its metabolism to an active hydrolyzed form. This process is rapid, and the active metabolite is responsible for the pharmacological activity of the drug. The absolute bioavailability of the active compound is about 70% . The pharmacokinetics of this compound have been studied extensively, and the drug's long-lasting effects are attributed to its active metabolite rather than the parent compound .

Molecular Structure Analysis

The molecular structure of this compound and its metabolites has been studied using molecular modeling. The beta-blocking potencies of this compound and its metabolites are related to their chemical structures, which interact with different amino acids in the beta2-adrenoceptor. The binding sites for these agents involve the 3rd, 4th, 5th, and 6th helices of the receptor, with a common interaction site at Asp113 in helix 3 .

Chemical Reactions Analysis

This compound's chemical reactions within the body involve its conversion to an active metabolite through hydrolysis. This metabolite then interacts with beta-adrenoceptors to exert its pharmacological effects. The affinity of this compound and its metabolites for the beta2-adrenoceptor has been confirmed using radioligand binding assays, with one of the metabolites showing the highest affinity among the drugs tested .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound contribute to its pharmacokinetic profile, which includes a half-life for the formation of the hydrolysis product of about 0.3 hours and an elimination half-life of about 4 hours. The drug's long duration of action is evident, with significant beta-adrenoceptor blockade persisting for up to 96 hours after dosing. The pharmacological effects of this compound, such as the reduction in exercise-induced tachycardia, can be related to its plasma concentration using classic effect models .

Relevant Case Studies

Several clinical studies have demonstrated the efficacy of this compound in treating hypertension. A single-blind placebo-controlled trial showed that this compound effectively reduced mean arterial pressure and systemic vascular resistance in hypertensive subjects . Another study confirmed the long duration of action of this compound in healthy volunteers, with significant effects on exercise-induced tachycardia lasting up to 96 hours after dosing . A double-blind study comparing this compound with metoprolol found similar effects on blood pressure and heart rate, with this compound not affecting lipid and carbohydrate metabolism, which may be beneficial for patients with atherosclerosis risk factors . Additionally, this compound was found to be effective in reducing diastolic blood pressure in a majority of patients with mild-to-moderate essential hypertension, without adverse effects on renal function or plasma renin activity .

Safety and Hazards

Bopindolol should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bopindolol involves several steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Bopindolol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Esterases are the primary enzymes involved in the hydrolysis of this compound.

    Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Major Products:

properties

IUPAC Name

[1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17/h5-13,18,24-25H,14-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOJIACWOAYWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022684
Record name Bopindolol
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Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bopindolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Bopindolol (as pindolol) non-selectively blocks beta-1 adrenergic receptors mainly in the heart, inhibiting the effects of epinephrine and norepinephrine resulting in a decrease in heart rate and blood pressure. By binding beta-2 receptors in the juxtaglomerular apparatus, Pindolol inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production and therefore inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively.
Record name Bopindolol
Source DrugBank
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CAS RN

62658-63-3, 69010-88-4
Record name Bopindolol
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Record name Bopindolol [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bopindolol
Source DrugBank
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Record name Bopindolol
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Record name BOPINDOLOL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Bopindolol
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URL http://www.hmdb.ca/metabolites/HMDB0015696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

152–153 [malonate salt], 152 - 153 °C
Record name Bopindolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08807
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bopindolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

26 g of Benzoic acid are dissolved, while heating, in 50 cc of hexamethylphosphoric acid triamide and 3.5 g of 1-tert.butylamino-3-(2-methyl-indole-4-yloxy)-2-propanol are added. After cooling, 3.0 g of benzoic acid anhydride are added and stirring is effected for 20 hours at room temperature. The resulting clear, yellow solution is poured onto ice, 0.5 liters of ether are added and stirring is effected for 2 hours. After making the liquid alkaline with concentrated ammonia, the ether phase is separated, shaken out with tartaric acid, made alkaline with caustic soda solution while cooling with ice and extracted with methylene chloride. After evaporating the solvent, the residue is crystallised with 1 mol of fumaric acid from methanol and acetone. M.p. of hydrogen fumarate form: 189°-191°.
Quantity
26 g
Type
reactant
Reaction Step One
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0.5 L
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3.5 g
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3 g
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0 (± 1) mol
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1 mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Bopindolol is a β-adrenoceptor antagonist, meaning it binds to β-adrenoceptors and blocks the binding of endogenous agonists like adrenaline and noradrenaline. [, , ] This blockade inhibits the activation of adenylate cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. [, ] The downstream effects of this mechanism include a decrease in heart rate, reduced myocardial contractility, and a decrease in blood pressure. [, , , , ]

ANone:

  • Molecular Formula: C26H32N2O5 []
  • Molecular Weight: 452.5 g/mol []
  • Spectroscopic Data: While the provided research doesn't go into detail on specific spectroscopic data, it's worth noting that techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly used to characterize the structure of organic compounds like this compound. []

ANone: The provided research primarily focuses on this compound's pharmacological properties. Information on material compatibility, stability outside biological systems, and non-medical applications is not discussed.

ANone: this compound is primarily investigated for its therapeutic properties as a β-blocker. The provided research does not indicate any inherent catalytic properties or applications outside its pharmacological role.

A: While the provided research doesn't mention specific computational studies, it highlights the use of Schild plots to determine pKB values, indicating the application of pharmacological modeling to understand this compound's interaction with β-adrenoceptors. []

A: Research indicates that this compound's long duration of action is likely due to the activity of its two metabolites, 18-502 (4-(3-tert-butylamino-2-hydroxypropoxy)-2-methylindole) and 20-785 (4-(3-tert-butylaminopropoxy)-2-carboxylindole). [, ] The presence of specific structural features like the indole ring and the tert-butylamino group are likely crucial for its β-blocking activity. [, ] Additionally, its lipophilicity, higher than some other β-blockers, contributes to its slow dissociation from β-adrenoceptors and prolonged action. [, ]

ANone:

  • Absorption: this compound is well-absorbed after oral administration. [, ]
  • Metabolism: this compound is a prodrug metabolized into its active form. [, ]
  • In vivo activity and efficacy: this compound effectively lowers blood pressure and heart rate in hypertensive patients. [, , , , , ] Its long duration of action allows for once-daily dosing. [, ] Some research suggests it may have a more favorable effect on plasma lipids compared to other β-blockers. [, ]

ANone:

  • Cell-based assays: Research demonstrates this compound's ability to reduce β-adrenoceptor density in human mononuclear leukocytes and S49 murine lymphoma cells in vitro. [, ]
  • Animal models: Studies in spontaneously hypertensive rats (SHR) demonstrate this compound's effectiveness in lowering blood pressure, reducing heart rate, and potentially offering protective effects against cardiac hypertrophy and fibrosis. [, , ]
  • Clinical trials: Multiple clinical trials confirm this compound's efficacy in lowering blood pressure in hypertensive patients, both as monotherapy and in combination with diuretics. [, , , , , , , , , , ] Studies also show its effectiveness in treating angina pectoris by improving exercise tolerance and reducing the frequency of anginal attacks. [, , ]

ANone: The provided research primarily focuses on the pharmacological properties and clinical efficacy of this compound. It doesn't delve into specific mechanisms of resistance or cross-resistance.

ANone: The provided research focuses on the systemic effects of this compound and does not discuss specific drug delivery and targeting strategies.

A: While not explicitly detailed, the research implies the use of standard analytical techniques like high-performance liquid chromatography (HPLC) for measuring this compound and its metabolites in biological samples. [] Radioligand binding assays using radiolabeled ligands like [3H]CGP12177 and [125I]iodocyanopindolol are employed to study its interaction with β-adrenoceptors. [, , , ]

ANone: The provided research focuses on the clinical pharmacology of this compound and doesn't provide information on its environmental impact or degradation pathways.

A: While the research mentions this compound's good oral bioavailability, it doesn't offer specific details on its dissolution rate or solubility in different media. []

ANone: The provided research primarily focuses on this compound's pharmacodynamic and pharmacokinetic properties and does not offer information on its immunogenicity or potential to induce immunological responses.

ANone: The provided research does not discuss specific drug-transporter interactions associated with this compound.

ANone: The provided research does not provide information on this compound's potential to induce or inhibit drug-metabolizing enzymes.

A: While the research doesn't explicitly address biodegradability, it extensively discusses the metabolism and elimination of this compound, indicating its breakdown within biological systems. [] Information on its biocompatibility beyond its intended pharmacological targets is limited.

A: Yes, several other β-blockers are available, each with its own pharmacological profile and clinical indications. Some commonly used alternatives include Atenolol, Metoprolol, and Propranolol. [, , , , , , , , , ] The choice of the most appropriate β-blocker depends on individual patient factors and therapeutic goals.

ANone: Key research infrastructure and resources include:

  • Animal models: Spontaneously hypertensive rats (SHR) are valuable for studying hypertension and evaluating the efficacy of antihypertensive drugs like this compound. [, , ]
  • Cell lines: Human mononuclear leukocytes and S49 murine lymphoma cells are used to investigate the in vitro effects of this compound on β-adrenoceptors. [, ]
  • Analytical techniques: HPLC, radioligand binding assays, and potentially other analytical methods are crucial for characterizing, quantifying, and studying the interaction of this compound with its target. [, , , , ]

ANone: The provided research highlights the development of this compound as a new, long-acting β-blocker with a unique pharmacological profile. Key milestones include:

  • Discovery and initial characterization: this compound's potent and long-lasting β-blocking activity, along with its mild intrinsic sympathomimetic activity, were established in early pharmacological studies. [, , ]
  • Clinical trials demonstrating efficacy: Numerous clinical trials confirmed this compound's effectiveness in lowering blood pressure in hypertensive patients, establishing its role as a valuable therapeutic option. [, , , , , , , , , , ]
  • Understanding its unique mechanism of action: Research elucidated this compound's slow dissociation from β-adrenoceptors as a key factor contributing to its prolonged duration of action. [, ]

ANone: this compound research exemplifies cross-disciplinary collaboration between:

  • Pharmacology and medicinal chemistry: Understanding this compound's structure-activity relationship is crucial for optimizing its pharmacological properties and potentially developing new β-blockers with improved therapeutic profiles. [, , ]
  • Clinical pharmacology and cardiology: Translating this compound's pharmacological properties into effective clinical treatments for hypertension and angina pectoris requires close collaboration between these disciplines. [, , , , , , , , , , ]
  • Analytical chemistry and pharmacology: Developing and validating accurate and sensitive analytical methods is essential for studying this compound's pharmacokinetics, metabolism, and interaction with its target. [, , , , ]

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